molecular formula C23H20N4O3S B2615674 7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol CAS No. 446826-81-9

7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol

Cat. No. B2615674
CAS RN: 446826-81-9
M. Wt: 432.5
InChI Key: WWTYYBWCJMFCHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative . This then underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a nitrophenyl group, a tetrahydrobenzo[d]thiazol-2-yl group, and a quinolin-8-ol group . The exact structure can be determined using techniques such as 1H NMR and 13C NMR .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with ethyl cyanoacetate or ethyl acetoacetate to give amide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility in various solvents can be determined using solubility tests .

Future Directions

The future directions for research on this compound could include further investigation of its therapeutic properties , development of new synthetic methods , and exploration of its potential applications in material science.

properties

IUPAC Name

7-[(3-nitrophenyl)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c28-22-17(11-10-14-6-4-12-24-21(14)22)20(15-5-3-7-16(13-15)27(29)30)26-23-25-18-8-1-2-9-19(18)31-23/h3-7,10-13,20,28H,1-2,8-9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTYYBWCJMFCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C5=C(C=CC=N5)C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol

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